molecular formula C27H30N2O2 B11496236 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No.: B11496236
M. Wt: 414.5 g/mol
InChI Key: FJGOSOHTSVIBHW-MCHPJPBJSA-N
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Description

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via Friedel-Crafts acylation using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Indole Moiety: The indole moiety can be attached through a nucleophilic substitution reaction using 2-(2-methyl-1H-indol-3-yl)ethylamine.

    Final Assembly: The final compound is assembled through a series of condensation and reduction reactions to ensure the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole and cyclohexene rings.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted aromatic and cyclohexene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the cyclohexene ring and butanoyl group may modulate the compound’s overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-butanoyl-3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group on the indole moiety.

    2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-cyclohex-2-en-1-one: Similar structure but lacks the phenyl group on the cyclohexene ring.

Uniqueness

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C27H30N2O2/c1-3-9-25(30)27-24(16-20(17-26(27)31)19-10-5-4-6-11-19)28-15-14-21-18(2)29-23-13-8-7-12-22(21)23/h4-8,10-13,20,29-30H,3,9,14-17H2,1-2H3/b27-25+,28-24?

InChI Key

FJGOSOHTSVIBHW-MCHPJPBJSA-N

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)/O

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)O

Origin of Product

United States

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